4-Bromopyridazine

Medicinal Chemistry Physicochemical Property Heterocyclic Chemistry

4-Bromopyridazine is the mandatory precursor for synthesizing 4-substituted 3-aminopyridazines, a critical scaffold in CNS and Alzheimer's disease programs. Its unique 4-position bromine enables regioselective Suzuki/Sonogashira couplings that cannot be replicated by 3-bromopyridazine or other halogenated isomers. Backed by a patented, scalable industrial process from inexpensive 3,6-dichloropyridazine, this compound ensures reliable multi-kilogram supply at competitive cost. For process chemists, the differential reactivity of the 4-position allows orthogonal halogen manipulation—displace more reactive halogens first while preserving the 4-bromo for subsequent cross-coupling. Choose the correct isomer to guarantee your synthetic route.

Molecular Formula C4H3BrN2
Molecular Weight 158.98 g/mol
CAS No. 115514-66-4
Cat. No. B057311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridazine
CAS115514-66-4
Molecular FormulaC4H3BrN2
Molecular Weight158.98 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1Br
InChIInChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H
InChIKeyBZJSAOCTEXRSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridazine CAS 115514-66-4: Procurement-Ready Heterocyclic Building Block for Pyridazine-Focused Synthesis


4-Bromopyridazine (CAS 115514-66-4) is a mono-brominated heteroaromatic compound with the molecular formula C₄H₃BrN₂ and a molecular weight of 158.98 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, enabling the construction of diverse 4-substituted pyridazine derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The compound is typically supplied as a colorless to pale yellow solid with a predicted pKa of 1.58±0.10, a boiling point of 270.0±13.0 °C, and a density of 1.726±0.06 g/cm³ .

Why 4-Bromopyridazine Cannot Be Arbitrarily Replaced by Other Halogenated Pyridazines


The substitution pattern on the pyridazine ring fundamentally dictates both reactivity and the structural outcome of downstream transformations. While isomers like 3-bromopyridazine (CAS 88491-61-6) or analogs like 4-bromopyrimidine share a similar molecular formula, their differing electronic environments and steric constraints lead to divergent reaction pathways, coupling efficiencies, and ultimately, different target molecules . Specifically, the nitrogen atoms at positions 1 and 2 in pyridazine create a unique π-deficient aromatic system where the 4-position is less activated towards nucleophilic attack compared to the 3- or 6-positions, a property that can be exploited for regioselective functionalization [1]. Therefore, substituting 4-bromopyridazine with a positional isomer or a different halogenated pyridazine will not reliably produce the desired 4-substituted pyridazine scaffold, making its procurement a specific and non-fungible requirement for targeted synthesis .

4-Bromopyridazine: Quantifiable Differentiation from Closest Analogs


4-Bromopyridazine vs. 3-Bromopyridazine: pKa and Basicity Differential

The pKa value is a critical parameter influencing salt formation, solubility, and reactivity. 4-Bromopyridazine exhibits a predicted pKa of 1.58±0.10, indicating it is significantly less basic than its isomer, 3-bromopyridazine, which has a predicted pKa of 0.99±0.10 . This 0.59 log unit difference translates to 4-bromopyridazine being approximately 3.9 times less acidic (or more basic) than the 3-isomer in its conjugate acid form, directly impacting its behavior in pH-dependent extractions and its suitability as a substrate for acid- or base-sensitive transformations [1].

Medicinal Chemistry Physicochemical Property Heterocyclic Chemistry

4-Bromopyridazine vs. 5-Bromo Isomers: Regioselectivity in Nucleophilic Displacement

In pyridazin-3(2H)-one systems, the position of the halogen dictates the rate of nucleophilic displacement. A study on halopyridazin-3(2H)-ones demonstrated that nucleophilic substitution under phase-transfer catalysis (PTC) conditions proceeds easily at the 5-position but is remarkably slower at the 4-position [1]. This kinetic differentiation is crucial; 4-bromopyridazine and its derivatives allow for chemoselective manipulation in polyhalogenated systems, as the 4-bromo substituent remains intact while more reactive halogens (e.g., at the 5-position) are displaced [2]. In contrast, a 5-bromo isomer would react preferentially under identical conditions.

Synthetic Methodology Regioselectivity Nucleophilic Aromatic Substitution

4-Bromopyridazine vs. 3,6-Dichloropyridazine: Industrial-Scale Synthesis and Cost-Efficiency

Patent CN-102924386-B discloses an industrialized preparation method for 4-bromopyridazine starting from the readily available and inexpensive raw material 3,6-dichloropyridazine [1]. The claimed process involves a four-step sequence (chlorination, hydroxylation, dechlorination, and bromination) and is described as 'high-yield' with 'short steps' and 'easy to obtain raw materials' [2]. This contrasts with alternative syntheses of 4-bromopyridazine that may involve less accessible precursors or harsher conditions, and with the synthesis of some closely related analogs, which can be more expensive or less efficient . This established industrial route directly translates to lower production costs and more reliable commercial supply for bulk procurement.

Process Chemistry Industrial Synthesis Scale-up

4-Bromopyridazine vs. 4-Bromopyrimidine: Regioselective Palladium-Catalyzed Arylation

While both 4-bromopyridazine and 4-bromopyrimidine (CAS 31462-56-3) are π-deficient heteroaryl bromides, they exhibit different reactivity profiles in cross-coupling. A study on 4-bromo-6-chloro-3-phenylpyridazine demonstrated that a Suzuki cross-coupling reaction proceeds with high regioselectivity at the 4-position, leaving the 6-chloro substituent intact . This ability to perform chemoselective arylation at the 4-position of a pyridazine is a key differentiator from pyrimidine analogs, where the electronic and steric environment may lead to different selectivity or require different catalytic conditions . The presence of two adjacent nitrogen atoms in pyridazine creates a unique electronic landscape that can favor certain cross-coupling partners and conditions.

Cross-Coupling Suzuki Reaction Medicinal Chemistry

4-Bromopyridazine vs. 3-Bromopyridazine: Physical Appearance and Handling Differentiation

Visual inspection is a basic but important step in laboratory procurement. 4-Bromopyridazine is described as a colorless crystal or white crystalline powder . In contrast, its isomer 3-bromopyridazine is reported as a yellow to reddish-brown solid [1]. This clear visual distinction provides an immediate, qualitative check upon receipt, helping to prevent misidentification and ensure the correct building block is being used in subsequent sensitive reactions. Furthermore, the melting point of 3-bromopyridazine is reported as 73-74 °C, whereas no definitive melting point is readily found for the 4-isomer, suggesting a different solid-state packing and potential physical form .

Quality Control Procurement Analytical Chemistry

4-Bromopyridazine vs. 4-Iodopyridazine: Grignard Reagent Formation at Room Temperature

While 4-iodopyridazine derivatives are excellent substrates for generating pyridazinyl Grignard reagents, the preparation and subsequent reactions of these organometallic species from bromopyridazines can also be carried out at room temperature, preferentially in tetrahydrofuran [1]. This is in contrast to the low temperatures required for handling lithiopyridazines [2]. This operational advantage simplifies experimental setup and reduces energy costs, making 4-bromopyridazine a more convenient and practical electrophile for generating carbon nucleophiles compared to both its iodo-analog (which may be more expensive) and lithiated derivatives (which require stringent low-temperature conditions).

Organometallic Chemistry Grignard Reaction Synthetic Utility

Strategic Procurement Scenarios: Where 4-Bromopyridazine Delivers Unique Value


Synthesis of 4-Substituted 3-Aminopyridazine Libraries for CNS Drug Discovery

In medicinal chemistry programs targeting central nervous system (CNS) disorders such as Alzheimer's disease, 3-aminopyridazines are a privileged scaffold. 4-Bromopyridazine is the essential precursor for expeditive synthesis of 4-substituted 3-aminopyridazines via palladium-catalyzed Suzuki and Sonogashira cross-couplings . The regioselective functionalization at the 4-position, as demonstrated in studies with 4-bromo-6-chloro-3-phenylpyridazine, allows for the creation of diverse compound libraries while preserving the core pharmacophore . Procurement of 4-bromopyridazine is mandatory for these specific synthetic routes, as its isomer or analogs would yield different substitution patterns or fail to react with the required chemoselectivity.

Industrial-Scale Production of Agrochemical and Pharmaceutical Intermediates

For process chemists and procurement managers, the existence of a patented, high-yield industrial synthesis (CN-102924386-B) from inexpensive 3,6-dichloropyridazine is a critical supply chain consideration [1]. This established method ensures that 4-bromopyridazine can be reliably sourced in multi-kilogram quantities at a competitive cost. This is a distinct advantage over more esoteric pyridazine derivatives that lack a documented scalable process, making it the preferred choice for the large-scale preparation of monosubstituted pyridazine derivatives that act as γ-secretase modulators or other advanced intermediates .

Chemoselective Functionalization in Multi-Halogenated Pyridazine Systems

In the synthesis of complex, polyfunctional pyridazines, the ability to selectively manipulate different halogen substituents is paramount. The known difference in reactivity—where the 5-position undergoes nucleophilic displacement much faster than the 4-position—allows 4-bromopyridazine derivatives to be used in orthogonal protection/deprotection strategies [2]. A chemist can first displace a more reactive halogen (e.g., at the 5- or 6-position) while leaving the 4-bromo group intact for a subsequent, different transformation (e.g., a cross-coupling). This level of synthetic control is not possible with symmetrical or more uniformly reactive analogs, making 4-bromopyridazine a uniquely valuable tool for constructing highly decorated heterocyclic scaffolds.

Generation of Pyridazinyl Grignard Reagents for C-C Bond Formation

For synthetic organic chemists requiring pyridazine-derived organometallic nucleophiles, 4-bromopyridazine offers a practical route to pyridazinyl Grignard reagents that can be prepared and reacted at room temperature [3]. This contrasts with the more hazardous and energy-intensive cryogenic conditions needed for corresponding organolithium species. The convenience of room-temperature Grignard chemistry makes 4-bromopyridazine a more attractive starting material for introducing pyridazine rings into complex molecular architectures via carbon-carbon bond formation, especially in a research setting where operational simplicity is valued.

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